Photosensitizer-3

Photodynamic Therapy In Vivo Imaging Optogenetics

Photosensitizer-3 (CAS 1928742-39-5) is an FAP-activatable photosensitizer employing AND-gate logic for photodynamic therapy. Unlike always-on agents (Photofrin, m-THPC), it requires simultaneous FAP binding, MG2I fluorogen, and NIR light for ROS generation—eliminating off-target phototoxicity. This conditional activation delivers spatiotemporally controlled cell ablation in transgenic zebrafish/mouse models and tumor-targeted PDT via affibody-FAP modules. Also suited for chromophore-assisted light inactivation (CALI) of specific proteins. Choose Photosensitizer-3 for precision ablation unattainable with generic photosensitizers.

Molecular Formula C29H33ClI2N2O3
Molecular Weight 746.8 g/mol
Cat. No. B15137020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhotosensitizer-3
Molecular FormulaC29H33ClI2N2O3
Molecular Weight746.8 g/mol
Structural Identifiers
SMILESCCOC(=O)CCCOC1=C(C=C(C=C1I)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(C)C)I.[Cl-]
InChIInChI=1S/C29H33I2N2O3.ClH/c1-6-35-27(34)8-7-17-36-29-25(30)18-22(19-26(29)31)28(20-9-13-23(14-10-20)32(2)3)21-11-15-24(16-12-21)33(4)5;/h9-16,18-19H,6-8,17H2,1-5H3;1H/q+1;/p-1
InChIKeyUMCMUSYHDIZEHF-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Photosensitizer-3: Technical Primer for Procurement of a Targeted, Activatable PDT Agent


Photosensitizer-3 (CAS: 1928742-39-5) is a synthetic, heavy atom-modified malachite green derivative designed as an activatable two-component photosensitizer for photodynamic therapy (PDT) [1]. Unlike traditional, constitutively active photosensitizers, Photosensitizer-3 requires binding to a fluorogen-activating protein (FAP) partner to 'switch on' its phototoxic effects upon near-infrared (NIR) light excitation . This mechanism enables a high degree of spatiotemporal control over reactive oxygen species (ROS) generation, making it a distinct and valuable tool for targeted cell ablation in complex biological systems [2].

Why Conventional Photosensitizers Cannot Substitute for the Activatable Mechanism of Photosensitizer-3


Generic substitution with a conventional photosensitizer is not functionally equivalent due to Photosensitizer-3's unique, multi-layered activation mechanism. Standard photosensitizers, such as Photofrin or m-THPC, are constitutively active, leading to unavoidable off-target phototoxicity in tissues where the drug accumulates [1]. In contrast, Photosensitizer-3 requires the orthogonal and simultaneous presence of three components to exert its cytotoxic effect: (1) the fluorogen (MG2I), (2) a specific FAP targeting module expressed on or within the target cell, and (3) NIR light [2]. The dye itself and the FAP protein are independently non-toxic and photoinactive [3]. This conditional 'AND-gate' logic provides a level of experimental control and target-cell specificity that is impossible to achieve with single-component, always-on photosensitizers, making generic alternatives unsuitable for applications requiring precise, cell-type-specific ablation.

Quantitative Differentiation of Photosensitizer-3: Evidence for Scientific Selection


Near-Infrared (NIR) Activation Enables Deeper Tissue Penetration Compared to UV/Blue Light-Activated Probes

Photosensitizer-3 utilizes near-infrared (NIR) light for activation (excitation/emission peaks at 660/693 nm for the MG2I-FAP complex), a critical advantage over UV/blue light-activated photosensitizers like KillerRed or miniSOG [1]. NIR light penetrates biological tissues significantly deeper and causes less photodamage to surrounding healthy cells, enabling effective PDT in thicker or more complex tissue environments [2]. This spectral property is a key differentiator for in vivo applications.

Photodynamic Therapy In Vivo Imaging Optogenetics

Activation-Dependent Singlet Oxygen Quantum Yield Exceeds Many Protein-Based Photosensitizers

The singlet oxygen quantum yield (ΦΔ) of the activated MG2I-FAP complex has been measured at 0.13 and 0.18 using different methods [1]. This value is significantly higher than that of commonly used genetically encoded photosensitizers such as miniSOG (ΦΔ = 0.03) and KillerRed (ΦΔ = 0.0076) [1]. A higher ΦΔ indicates more efficient conversion of absorbed light energy into cytotoxic singlet oxygen, which is the primary mediator of cell death in Type II PDT.

Singlet Oxygen Quantum Yield Photosensitizer Efficacy PDT Dosimetry

Conditional Activation Enables Cell-Type-Specific Killing, Unlike Constitutively Active Photosensitizers

The core differentiation of Photosensitizer-3 is its conditional activity. In the absence of its FAP binding partner, the MG2I fluorogen exhibits no measurable phototoxicity. This was demonstrated in vitro, where only cells expressing the membrane-targeted FAP (dL5) were killed upon light exposure, while adjacent, non-expressing cells remained viable [1]. This contrasts sharply with conventional photosensitizers like m-THPC, which cause dose-dependent, non-specific cytotoxicity in all light-exposed cells [2].

Targeted Photodynamic Therapy Cell Ablation Cancer Models

In Vivo Validation of Targeted Tumor Reduction in a Preclinical Cancer Model

The therapeutic utility of the Photosensitizer-3 system has been validated in vivo. In a nude mouse model bearing A431 tumors, targeted activation of MG2I via an affibody-FAP fusion protein (AffiFAP) that specifically binds EGFR on the tumor cells resulted in significant tumor growth reduction upon NIR light irradiation [1]. Control groups receiving only the fluorogen or only the light showed no effect, confirming the conditional and targeted nature of the therapeutic response.

In Vivo PDT Xenograft Model Cancer Therapy

Optimal Scientific and Preclinical Application Scenarios for Photosensitizer-3


Precise Cell-Type-Specific Ablation in Complex In Vivo Models

Use Photosensitizer-3 in transgenic zebrafish or mouse models where FAP is expressed under a cell-type-specific promoter. This allows for the non-invasive, light-triggered ablation of a defined cell population (e.g., specific neurons, cardiac cells) to study their function in development, behavior, or disease progression. The NIR activation minimizes photodamage to surrounding tissues, as demonstrated in zebrafish studies [1].

Targeted Photodynamic Therapy (PDT) Research in Oncology

Employ Photosensitizer-3 in conjunction with a tumor-targeting FAP module (e.g., an affibody or scFv against a tumor-associated antigen like EGFR) for preclinical studies of targeted PDT. This approach has been shown to reduce tumor growth in a xenograft model by selectively killing cancer cells while sparing normal tissue, a key advantage over non-specific photosensitizers [2].

Investigating Protein Function via Light-Induced Inactivation (CALI)

Fuse the FAP (e.g., dL5) to a protein of interest. Upon addition of Photosensitizer-3 (MG2I) and light exposure, the target protein can be specifically inactivated by local ROS generation. This chromophore-assisted light inactivation (CALI) technique allows for acute perturbation of protein function with high spatial and temporal resolution, which is impossible with genetic knockouts [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Photosensitizer-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.